5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Overview
Description
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom, a methyl group, and a methoxy group linked to a 1,2,5-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the bromine atom and the methoxy group. The final step involves the attachment of the 1,2,5-oxadiazole ring.
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-methylpyrimidine and a suitable brominating agent.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium methoxide.
Attachment of the 1,2,5-Oxadiazole Ring: The final step involves the formation of the 1,2,5-oxadiazole ring through a cyclization reaction with appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Conditions typically involve heating in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or trifluoroacetic acid under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.
Cyclization Reactions: Products include more complex heterocyclic compounds with additional ring structures.
Scientific Research Applications
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Lacks the methoxy and 1,2,5-oxadiazole substituents.
2-Methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine: Lacks the bromine substituent.
5-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine: Lacks the methyl group on the pyrimidine ring.
Uniqueness
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine is unique due to the presence of both the bromine atom and the 1,2,5-oxadiazole ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-bromo-2-methylpyrimidin-4-yl)oxymethyl]-4-methyl-1,2,5-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-5-8(14-16-13-5)4-15-9-7(10)3-11-6(2)12-9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNCEABTFMPAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1COC2=NC(=NC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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